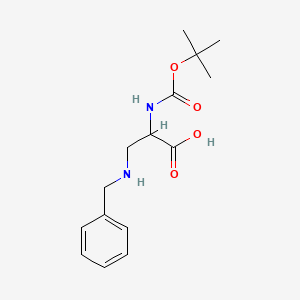

Boc-(S)-2-amino-3-(benzylamino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸: は、主に有機化学の分野で使用される化合物です。アミノ酸の誘導体であり、ペプチド合成中にアミノ基を保護するために特別に設計されています。Boc基またはtert-ブチルオキシカルボニル基は、アミンに対する一般的な保護基であり、酸性条件下で除去できます。

準備方法

合成ルートと反応条件: Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸の合成は、通常、Boc基を使用したアミノ基の保護を伴います。このプロセスは、アミノ酸から始まり、トリエチルアミンなどの塩基の存在下でジ-tert-ブチルジカルボナート(Boc2O)と反応させます。反応は、室温でジクロロメタンなどの有機溶媒中で行われます。得られた生成物は、結晶化またはクロマトグラフィーによって精製されます .

工業生産方法: 工業的な設定では、Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸の生産は、同様の合成ルートに従いますが、より大規模に行われます。自動ペプチド合成装置と大規模反応器の使用により、この化合物を効率的に生産することができます。反応条件は、収率と純度が高くなるように最適化され、温度、pH、反応時間の継続的な監視と制御が頻繁に含まれます .

化学反応の分析

反応の種類: Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸は、以下を含むいくつかの種類の化学反応を起こします。

脱保護: Boc基は、トリフルオロ酢酸(TFA)を使用して酸性条件下で除去でき、遊離アミンになります.

置換: アミノ基は、求核置換反応に参加して、さまざまな誘導体を形成できます.

カップリング反応: ペプチド結合を形成するために、カルボン酸または他のアミノ酸とのペプチドカップリング反応に使用できます.

一般的な試薬と条件:

トリフルオロ酢酸(TFA): Boc脱保護に使用されます.

ジ-tert-ブチルジカルボナート(Boc2O): Boc保護に使用されます.

カップリング剤: ペプチド結合形成のためのN,N'-ジシクロヘキシルカルボジイミド(DCC)など.

主な製品:

遊離アミン: Boc脱保護後に得られます.

ペプチド: 他のアミノ酸とのカップリング反応によって形成されます.

科学研究への応用

Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸は、科学研究において幅広い用途があります。

科学的研究の応用

Boc-(S)-2-amino-3-(benzylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein structure and function by creating modified peptides.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals.

作用機序

Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸の主な機能は、化学反応中にアミノ基を保護することです。Boc基はアミノ基を安定化し、他の試薬との反応を防ぎます。目的の反応が完了すると、Boc基は酸性条件下で除去でき、遊離アミンが明らかになります。これにより、不要な副反応なしにアミノ酸を選択的に修飾することができます .

類似化合物の比較

類似化合物:

(S)-3-ベンジルオキシカルボニルアミノ-2-(Boc-アミノ)プロピオン酸: 同様の保護特性を持つ別のアミノ酸誘導体.

N-カルボベンゾキシ(Cbz)保護アミノ酸: これらの化合物は、触媒水素化によって除去できるCbz基を保護に使用します.

Fmoc保護アミノ酸: Fmoc基は、アミンに対する別の一般的な保護基であり、塩基性条件下で除去されます.

ユニークさ: Boc-(S)-2-アミノ-3-(ベンジルアミノ)プロパン酸は、幅広い条件下での安定性と、穏やかな酸性条件を使用した容易な除去によりユニークです。これは、選択的な保護と脱保護が重要なペプチド合成で特に役立ちます .

類似化合物との比較

(S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid: Another amino acid derivative with similar protective properties.

N-Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group for protection, which can be removed by catalytic hydrogenation.

Fmoc protected amino acids: The Fmoc group is another common protecting group for amines, removed under basic conditions.

Uniqueness: Boc-(S)-2-amino-3-(benzylamino)propanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

特性

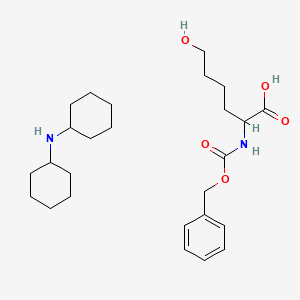

分子式 |

C15H22N2O4 |

|---|---|

分子量 |

294.35 g/mol |

IUPAC名 |

3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19) |

InChIキー |

OJPNNZUWQFBECJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)